molecular formula C16H14N4O5S B2854265 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034513-18-1

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No. B2854265
CAS RN: 2034513-18-1
M. Wt: 374.37
InChI Key: NBPAIVFMKDDVCE-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Pyrazole is another important heterocyclic compound, often used in medicinal chemistry.


Synthesis Analysis

Oxazole derivatives can be synthesized using various methods . A series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential .


Molecular Structure Analysis

Oxazoles have one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The structure of the specific compound you’re asking about would also include a furan ring, a pyrazole ring, and a sulfonamide group, among others.


Chemical Reactions Analysis

The chemical reactions of oxazole derivatives can vary widely depending on the substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Oxazoles are stable and have a boiling point of 69 °C .

Scientific Research Applications

Synthesis and Antibacterial Activities

The compound's synthesis process and its potential antibacterial applications have been explored. For instance, a study on the synthesis of 1,2,4-triazole Schiff base and amine derivatives including components similar to N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide demonstrated effective antiurease and antioxidant activities, suggesting their potential in antibacterial applications (Sokmen et al., 2014).

Antimicrobial and Antioxidant Properties

Another research stream focuses on the compound's antimicrobial and antioxidant properties. Synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, such as the discussed compound, highlighted their suitability as antibacterial agents with high activities, emphasizing the chemical's significance in developing new antimicrobial solutions (Azab, Youssef, & El‐Bordany, 2013).

Hybrid Drug Development

The integration of sulfonamides with various pharmaceutically active moieties, including structures akin to the discussed compound, has been shown to yield hybrids with a wide variety of biological activities. Recent advancements in designing and developing two-component sulfonamide hybrids, which include compounds with similar structural characteristics, have demonstrated their potential in creating more effective drug formulations (Ghomashi et al., 2022).

Application in Drug Synthesis

Direct cross-coupling methods to access diverse aromatic sulfides, including compounds with structures similar to the one , using environmentally friendly reagents, underscore the compound's relevance in innovative drug synthesis approaches (Qiao, Wei, & Jiang, 2014).

Mechanism of Action

The mechanism of action of oxazole derivatives can depend on their specific biological activity. For example, some oxazole derivatives have shown antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .

Future Directions

Oxazole derivatives continue to be an active area of research due to their wide range of biological activities . Future research may focus on synthesizing new oxazole derivatives and screening them for various biological activities.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O5S/c21-16-19-13-8-12(3-4-15(13)25-16)26(22,23)18-5-6-20-10-11(9-17-20)14-2-1-7-24-14/h1-4,7-10,18H,5-6H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPAIVFMKDDVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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